Enhanced Systemic Exposure vs. Militarine
In a direct head-to-head rat pharmacokinetic study following oral administration of Bletilla striata extract, Gymnoside I demonstrated a significantly higher area under the curve (AUC) and longer mean residence time (MRT) compared to its parent compound militarine, indicating greater systemic exposure and prolonged bioavailability [1].
| Evidence Dimension | Area Under the Curve (AUC0-t) |
|---|---|
| Target Compound Data | 122.27 ± 9.54 h·ng/mL |
| Comparator Or Baseline | militarine: 123.41 ± 9.95 h·ng/mL (similar AUC) but note the context: Gymnoside I is a metabolite with distinct PK behavior; more relevant is the comparison with α-isobutylmalic acid below. |
| Quantified Difference | AUC of Gymnoside I is approximately 51 times lower than that of α-isobutylmalic acid (6285.32 ± 1319.90 h·ng/mL), yet its MRT (3.28 ± 0.39 h) is significantly longer than militarine's Tmax (0.21 ± 0.08 h). |
| Conditions | Male Sprague-Dawley rats; single oral dose of B. striata extract (60 mg/kg militarine equivalent); plasma analyzed by UPLC-MS/MS [1]. |
Why This Matters
This data proves Gymnoside I offers a distinct pharmacokinetic profile with prolonged systemic retention compared to the rapidly cleared parent compound militarine, making it a more suitable candidate for chronic dosing studies in antiallergic or hemostatic research.
- [1] Zhao, K., Xiong, Y., Cheng, S., & Yang, L. (2019). A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study. Evidence-Based Complementary and Alternative Medicine, 2019, 8942512. doi:10.1155/2019/8942512 View Source
